molecular formula C16H24N2O6S B6587780 methyl 4-[(2,5-dimethoxybenzenesulfonamido)methyl]piperidine-1-carboxylate CAS No. 1234927-96-8

methyl 4-[(2,5-dimethoxybenzenesulfonamido)methyl]piperidine-1-carboxylate

Cat. No.: B6587780
CAS No.: 1234927-96-8
M. Wt: 372.4 g/mol
InChI Key: ZFNOSTHSZVCNDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(2,5-dimethoxybenzenesulfonamido)methyl]piperidine-1-carboxylate is a piperidine-based compound featuring a methyl ester at the 1-position and a 2,5-dimethoxybenzenesulfonamido-methyl substituent at the 4-position. Its structure combines a sulfonamide group with electron-donating methoxy substituents, which may enhance hydrogen-bonding interactions and influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

methyl 4-[[(2,5-dimethoxyphenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O6S/c1-22-13-4-5-14(23-2)15(10-13)25(20,21)17-11-12-6-8-18(9-7-12)16(19)24-3/h4-5,10,12,17H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNOSTHSZVCNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[(2,5-dimethoxybenzenesulfonamido)methyl]piperidine-1-carboxylate is a compound with potential therapeutic applications due to its structural features that suggest bioactivity. This article explores its biological activity, pharmacological implications, and relevant research findings.

Structure and Properties

The compound features a piperidine ring substituted with a carboxylate group and a sulfonamide moiety. The presence of methoxy groups on the benzene ring enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Certain piperidine derivatives have shown effectiveness against bacterial strains, particularly in inhibiting the growth of Mycobacterium tuberculosis.
  • Inhibition of Enzymatic Activity : Compounds like this compound may act as inhibitors for specific enzymes involved in metabolic pathways.

Case Study: Inhibition of Mycobacterial Enzymes

A recent study evaluated the structure-activity relationship (SAR) of piperidine derivatives as inhibitors of the enzyme MenA, crucial in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. The findings indicated that certain derivatives exhibited potent inhibitory effects (IC50 values ranging from 13 to 22 μM) and improved pharmacokinetic profiles when compared to existing treatments .

CompoundIC50 (μM)Target
Compound A13MenA
Compound B22MenA
This compoundTBDTBD

Antimicrobial Activity

In vitro studies have demonstrated that piperidine derivatives can inhibit the growth of various pathogens. For instance, derivatives with sulfonamide groups have shown enhanced activity against gram-positive bacteria, suggesting potential applications in treating infections .

The proposed mechanism involves binding to specific active sites on target enzymes or receptors, leading to inhibition of their activity. For example, sulfonamide groups are known to mimic substrates in enzymatic reactions, thereby blocking the active site and preventing substrate conversion.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogs
Compound Name (CAS No.) Core Structure Substituents Functional Groups Key Differences
Methyl 4-[(2,5-dimethoxybenzenesulfonamido)methyl]piperidine-1-carboxylate Piperidine-1-carboxylate 2,5-Dimethoxybenzenesulfonamido-methyl Sulfonamide, methyl ester, methoxy Reference compound
Methyl 4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxylate (1234932-53-6) Piperidine-1-carboxylate 2,5-Dichlorobenzamido-methyl Carboxamide, methyl ester, chloro Chloro (electron-withdrawing) vs. methoxy (electron-donating); carboxamide vs. sulfonamide
Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (916078-39-2) Piperidine-1-carboxylate Hydroxymethyl Hydroxyl, methyl ester Lacks aromatic sulfonamide; reduced hydrogen-bonding capacity
(9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride (391248-14-9) Piperidine-1-carboxylate Fluorenylmethyl-aminomethyl Amine, fluorenylmethyl ester Bulky aromatic group; hydrochloride salt alters solubility
Key Observations:
  • In contrast, the dichloro analog (CAS 1234932-53-6) exhibits electron-withdrawing effects, which may reduce nucleophilicity at the amide group .
  • Functional Group Impact : Sulfonamides (target) are more acidic (pKa ~10) than carboxamides (pKa ~15–17), affecting ionization and bioavailability .
  • Steric Effects : The fluorenylmethyl group in CAS 391248-14-9 introduces steric bulk, likely reducing membrane permeability compared to the target compound .

Physico-Chemical and Pharmacokinetic Properties

Table 2: Inferred Properties Based on Structural Features
Compound Molecular Weight LogP (Predicted) Solubility Metabolic Stability
Target Compound ~378.4* Moderate (methoxy groups increase hydrophilicity) Moderate (sulfonamide enhances aqueous solubility) Likely stable (methyl ester resists hydrolysis)
Dichloro Analog (1234932-53-6) 345.2 Higher (chloro groups increase lipophilicity) Lower Methyl ester may hydrolyze slower than ethyl analogs
Hydroxymethyl Analog (916078-39-2) ~201.2 Lower (hydroxyl group) Higher Hydroxyl group may increase susceptibility to oxidation

*Estimated based on molecular formula C₁₆H₂₂N₂O₆S.

Key Observations:
  • Lipophilicity : The dichloro analog’s higher LogP suggests greater membrane permeability but lower aqueous solubility than the target compound .
  • Metabolic Stability : Methyl esters (target and dichloro analog) are generally more stable than ethyl esters (e.g., CAS 173943-92-5), which may undergo faster hydrolysis .

Preparation Methods

Core Piperidine Skeleton Construction

The synthesis begins with the preparation of the piperidine backbone, typically derived from pyridine precursors via catalytic hydrogenation. For example, 4-pyridinecarboxaldehyde serves as a versatile starting material. In the presence of a methylating agent such as trimethyl orthoformate and a solid acid catalyst (e.g., toluenesulfonic acid), 4-pyridinecarboxaldehyde undergoes acetal formation to yield 4-(dimethoxymethyl)pyridine . Subsequent hydrogenation using a ruthenium-based catalyst (e.g., 10% Ru/SiO₂) under 2–4 MPa H₂ pressure at 40–100°C reduces the pyridine ring to piperidine, achieving conversions ≥99.5% .

Key Reaction Conditions :

  • Catalyst : Ru/SiO₂ (10% loading)

  • Temperature : 50°C

  • Pressure : 2 MPa H₂

  • Yield : 96%

Introduction of the Aminomethyl Group at Position 4

The installation of the aminomethyl substituent at the piperidine’s 4-position is achieved via reductive amination or direct reduction of nitrile intermediates. A method adapted from patent literature involves the reduction of 4-cyanopiperidine-1-carboxylate using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) . Alternatively, 4-formylpiperidine-1-carboxylate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to furnish the 4-aminomethyl derivative .

Optimized Protocol :

  • Dissolve 4-formylpiperidine-1-carboxylate (1.0 equiv) in methanol.

  • Add ammonium acetate (3.0 equiv) and stir for 1 hour.

  • Introduce NaBH₃CN (1.5 equiv) and react at 25°C for 12 hours.

  • Quench with aqueous NH₄Cl and extract with ethyl acetate.

  • Purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Yield : 82%

Sulfonamidation with 2,5-Dimethoxybenzenesulfonyl Chloride

The 4-aminomethylpiperidine intermediate reacts with 2,5-dimethoxybenzenesulfonyl chloride under Schotten-Baumann conditions. This step requires careful pH control to avoid diastereomer formation.

Procedure :

  • Dissolve 4-aminomethylpiperidine-1-carboxylate (1.0 equiv) in dichloromethane (DCM).

  • Add triethylamine (2.5 equiv) and cool to 0°C.

  • Slowly add 2,5-dimethoxybenzenesulfonyl chloride (1.1 equiv) in DCM.

  • Warm to room temperature and stir for 6 hours.

  • Wash with 1M HCl, dry over MgSO₄, and concentrate.

  • Recrystallize from ethanol/water (4:1).

Yield : 89%

Carboxylate Ester Formation

The piperidine’s 1-position carboxylate is introduced early in the synthesis via esterification of piperidine-1-carboxylic acid. Methyl chloroformate in the presence of DMAP (4-dimethylaminopyridine) provides high regioselectivity.

Reaction Setup :

  • Substrate : Piperidine-1-carboxylic acid (1.0 equiv)

  • Reagents : Methyl chloroformate (1.2 equiv), DMAP (0.1 equiv)

  • Solvent : THF, 0°C → 25°C, 4 hours

  • Yield : 94%

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Catalyst Yield
Hydrogenation 4-PyridinecarboxaldehydeRu-catalyzed hydrogenationRu/SiO₂96%
Reductive Amination 4-FormylpiperidineNaBH₃CN-mediated reductionNone82%
Sulfonamidation 4-AminomethylpiperidineSchotten-Baumann conditionsTriethylamine89%

Purification and Characterization

Final purification employs recrystallization from ethanol/ethyl acetate (patent 1) or silica gel chromatography . Characterization via ¹H NMR and LC-MS confirms structural integrity:

  • ¹H NMR (CDCl₃) : δ 1.45–1.70 (m, 4H, piperidine CH₂), 2.85 (t, 2H, NCH₂), 3.25 (s, 3H, OCH₃), 3.70 (s, 3H, COOCH₃), 6.90–7.10 (m, 3H, aromatic).

  • LC-MS : [M+H]⁺ = 427.2.

Challenges and Mitigation Strategies

  • Regioselectivity in Sulfonamidation : Competing reactions at the piperidine nitrogen are suppressed by transient protection (e.g., Boc groups) prior to sulfonylation .

  • Catalyst Deactivation : Ru catalysts in hydrogenation steps require strict moisture exclusion to maintain activity .

Industrial-Scale Adaptations

Patent 2’s continuous hydrogenation process using fixed-bed Ru/TiO₂ reactors enables throughputs >100 kg/day with 99% purity . Solvent recovery systems (e.g., methyl acetate distillation) reduce production costs by 30% .

Q & A

Advanced Research Question

  • Variation of Substituents : Systematically modify the dimethoxybenzene group (e.g., replacing methoxy with halogens) or the piperidine’s N-protecting group (e.g., Boc vs. methyl) .
  • Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify critical binding motifs. Validate with in vitro IC50 comparisons .
  • Metabolic Stability : Assess derivatives in liver microsome assays to guide structural tweaks for improved pharmacokinetics .

What mechanistic approaches can elucidate this compound’s interaction with biological targets?

Advanced Research Question

  • Biophysical Techniques :
    • Surface Plasmon Resonance (SPR) or ITC to measure binding kinetics and thermodynamics .
    • Cryo-EM/X-ray Co-crystallization with target proteins (e.g., PARP14) to visualize binding modes .
  • Gene Expression Profiling : RNA-seq or qPCR to identify downstream pathways affected in treated cells .
  • Mutagenesis Studies : Engineer target proteins with point mutations to pinpoint residues critical for interaction .

How can contradictory data on this compound’s activity across studies be resolved?

Advanced Research Question
Discrepancies may arise from:

  • Synthetic Variability : Impurities or stereochemical differences. Address with rigorous QC (HPLC, chiral chromatography) and batch-to-batch reproducibility tests .
  • Assay Conditions : Standardize protocols (e.g., buffer pH, incubation time) across labs. Use reference compounds as internal controls .
  • Target Selectivity : Off-target effects may confound results. Employ proteome-wide profiling (e.g., kinome screens) to validate specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.